![molecular formula C20H25N3O2 B2465504 N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-06-6](/img/structure/B2465504.png)
N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
“N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an acetamide group, and a methoxyphenylmethyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, and the acetamide group could be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar acetamide group and the piperazine ring might influence its solubility in different solvents .Scientific Research Applications
- Researchers have explored novel applications of optical tweezers using this compound. By focusing a laser beam on an isolated polymer droplet containing the compound, they successfully controlled the speed and efficiency of Förster resonance energy transfer (FRET) between fluorescent molecules .
Optical Tweezers and Förster Resonance Energy Transfer (FRET) Control
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the downstream signaling pathways that are crucial for cancer cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 disrupts several key biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . This disruption can lead to the suppression of tumor growth and the reduction of metastatic potential .
Pharmacokinetics
The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide are favorable. The compound and its derivatives have been found to meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide’s action include the inhibition of cancer cell proliferation, the suppression of angiogenesis, and the reduction of metastatic potential . These effects contribute to the overall anti-cancer activity of the compound .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)15-21-20(24)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFHLNUBXEVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
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